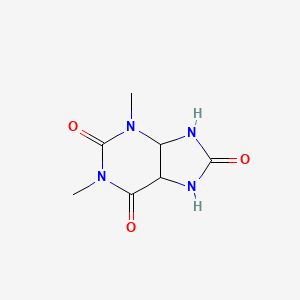1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione
CAS No.: 127091-92-3
Cat. No.: VC8065297
Molecular Formula: C7H10N4O3
Molecular Weight: 198.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 127091-92-3 |
|---|---|
| Molecular Formula | C7H10N4O3 |
| Molecular Weight | 198.18 g/mol |
| IUPAC Name | 1,3-dimethyl-4,5,7,9-tetrahydropurine-2,6,8-trione |
| Standard InChI | InChI=1S/C7H10N4O3/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h3-4H,1-2H3,(H2,8,9,13) |
| Standard InChI Key | NMWRKTXLPKXNNQ-UHFFFAOYSA-N |
| SMILES | CN1C2C(C(=O)N(C1=O)C)NC(=O)N2 |
| Canonical SMILES | CN1C2C(C(=O)N(C1=O)C)NC(=O)N2 |
Introduction
Structural and Nomenclatural Characteristics
Molecular Architecture and IUPAC Designation
The compound features a purine backbone modified by two methyl groups at the 1- and 3-positions of the heterocyclic ring system. The IUPAC name 7,9-dihydro-1,3-dimethyl-1H-purine-2,6,8(3H)-trione reflects its saturation at the 7- and 9-positions and the presence of three ketone groups at positions 2, 6, and 8 . The structure is further stabilized by intramolecular hydrogen bonding, which influences its crystalline form and solubility . Alternative names include oxytheophylline and 1,3-dimethylurate, with the latter emphasizing its relationship to uric acid .
Stereochemical Considerations
While the planar purine ring system limits stereoisomerism, the methyl substituents introduce steric effects that modulate interactions with biological targets or chromatographic stationary phases. The InChIKey OTSBKHHWSQYEHK-UHFFFAOYSA-N provides a unique identifier for its tautomeric and protonation states, critical for database referencing .
Synthesis and Production
Industrial-Scale Manufacturing
Commercial synthesis of 1,3-dimethyluric acid typically involves methylation of uric acid using dimethyl sulfate or iodomethane under alkaline conditions. TCI America reports a purity exceeding 98% via HPLC analysis, with protocols emphasizing inert gas environments to prevent oxidative degradation . The compound is supplied as a white to light-yellow crystalline powder, requiring refrigeration (0–10°C) and protection from moisture due to its hygroscopic nature .
Laboratory-Scale Methods
Smaller batches employ catalytic methylation using phase-transfer catalysts, yielding products verified via NMR and neutralization titration . Gas chromatography (GC) data from NIST highlights retention indices under specific conditions: a DB-1 capillary column (15 m × 0.32 mm × 0.25 μm) with helium carrier gas and a temperature ramp starting at 120°C .
Physicochemical Properties
Thermal Stability and Phase Behavior
1,3-Dimethyluric acid exhibits a melting point of 410°C (with decomposition), significantly higher than uric acid (300°C), attributable to enhanced hydrogen bonding and methyl group stabilization . Its solid-state structure favors a β-polymorph, as evidenced by X-ray diffraction studies .
Solubility and Partitioning
The compound demonstrates limited aqueous solubility (0.2 mg/mL at 25°C) but improved dissolution in polar aprotic solvents like dimethyl sulfoxide. The experimental logP value of -0.7 indicates moderate hydrophilicity, consistent with its three ketone groups .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 196.16 g/mol | |
| Melting Point | 410°C (dec.) | |
| logP | -0.7 | |
| Retention Index (DB-1) | 2052 |
Analytical Characterization
Chromatographic Profiling
GC-MS analyses under Van Den Dool and Kratz conditions reveal a retention index of 2052 on non-polar columns, aiding in impurity profiling . HPLC methods utilizing C18 columns and UV detection at 254 nm achieve baseline separation from related purines, with a typical retention time of 6.8 minutes .
Spectroscopic Identification
-
NMR (DMSO-d6): NMR signals at δ 3.23 (s, 3H, N1-CH3), 3.45 (s, 3H, N3-CH3), and 10.8 (s, 1H, NH) confirm methylation sites and tautomeric form .
-
IR (KBr): Strong absorptions at 1700 cm⁻¹ (C=O stretch) and 3100 cm⁻¹ (N-H stretch) align with trione and dihydro motifs .
Applications and Industrial Relevance
Pharmaceutical Intermediates
1,3-Dimethyluric acid serves as a precursor in the synthesis of xanthine derivatives, including theophylline analogs with bronchodilatory effects . Its methyl groups hinder oxidation, making it a stable intermediate in multistep reactions .
Research Reagent
In metabolic studies, it acts as a substrate for enzymes like xanthine oxidase, with kinetic parameters () indicating moderate affinity . Industrial uses are restricted to non-consumable applications due to regulatory constraints .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume